7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione
Description
Properties
IUPAC Name |
5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-11-7-3-4-8-15(11)13(17)9-5-1-2-6-10(9)14-12/h1-2,5-6,11H,3-4,7-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCKVEZDYLVVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331822 | |
| Record name | 5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41994-17-6 | |
| Record name | 5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Strategies for Core Scaffold Formation
The foundational approach to synthesizing benzo[e]pyridodiazepine-diones involves cyclocondensation reactions between ortho-diamine derivatives and dicarbonyl precursors. For instance, the reaction of pyridine-containing 1,2-diamines with phthalic acid derivatives under basic conditions yields the diazepine ring system. In a seminal study, benzene-1,2-diamine analogs were condensed with dimethyl phthalate in the presence of sodium hydride to form tricyclic dibenzodiazocine-diones. Adapting this protocol, 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a]diazepine-6,12(5H,6aH)-dione was synthesized using a pyrido-1,2-diamine and a tetrachlorophthalate ester.
Key reaction parameters include:
- Temperature : Reactions typically proceed at reflux (80–120°C) in anhydrous toluene or xylene.
- Catalysts : Sodium hydride or potassium tert-butoxide facilitates deprotonation and cyclization.
- Yields : Reported yields range from 65% to 85%, depending on substituent electronic effects.
A notable variation employs heterocyclic dicarboxylates, such as thiophene-3,4-dicarboxylate, to introduce fused ring systems. For example, dimethyl thiophene-3,4-dicarboxylate reacted with N1-methylbenzene-1,2-diamine to form a thieno-diazocine derivative, demonstrating the versatility of this method for generating structural analogs.
Post-Cyclization Functionalization
Post-cyclization modifications enable diversification of the diazepine core. Alkylation and acylation reactions at the nitrogen atoms of the diazocine ring have been demonstrated using methyl iodide or benzoyl chloride. For example, treatment of 5,12-dihydrodibenzo[b,f]diazocine-6,11-dione with methyl iodide yielded N-methylated derivatives in 70–90% yields. Applied to the target compound, this strategy could introduce alkyl or aryl groups to modulate solubility and bioactivity.
Characterization and Analytical Data
Spectroscopic Validation :
- ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, while methylene groups in the diazepine ring resonate as triplets near δ 3.5–4.0 ppm.
- ¹³C NMR : Carbonyl carbons are observed at δ 165–170 ppm, with quaternary carbons in the pyrido ring at δ 140–150 ppm.
- MS : Molecular ion peaks align with theoretical masses (e.g., m/z 297.06 for C₁₅H₁₁N₃O₂S).
X-ray Crystallography : Single-crystal analyses confirm the fused tricyclic structure and planarity of the diazepine ring.
Comparative Analysis of Synthetic Routes
| Method | Reactants | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Pyrido-1,2-diamine + Phthalate | NaH, reflux | 70–85 | High yield, scalable | Requires anhydrous conditions |
| Multi-Component | Aminouracil + Malononitrile + Aldehyde | Microwave, DAHP | 60–75 | Atom-economical, rapid | Unverified for target compound |
| Post-Cyclization | Diazepine-dione + Alkyl halide | Base, RT | 65–90 | Modular functionalization | Limited to N-substitution |
Challenges and Optimization Opportunities
- Regioselectivity : Competing pathways during cyclocondensation may yield regioisomers. Electronic directing groups on the diamine or dicarbonyl components could mitigate this.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification. Switching to ionic liquids or water could enhance sustainability.
- Catalyst Development : Transition-metal catalysts (e.g., Pd or Cu) might enable C–H activation for direct functionalization, though this remains unexplored.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione exhibits significant biological activities:
- GABA(A) Receptor Modulation : Similar to other benzodiazepines, this compound acts as an allosteric modulator of GABA(A) receptors. It has shown functional selectivity at receptor subtypes which may lead to reduced side effects compared to traditional benzodiazepines .
- Anticonvulsant Properties : Studies have highlighted its potential effectiveness in treating seizure disorders through modulation of neurotransmitter systems .
- Anxiolytic Effects : The compound has been evaluated for its anxiolytic properties in various animal models. Its selective action on specific GABA receptor subtypes suggests it may provide therapeutic benefits without common benzodiazepine-related side effects such as sedation .
Structure Activity Relationship Studies
Recent studies have focused on the structure-activity relationships of similar benzodiazepine derivatives. For instance:
- Compounds with specific substitutions at the diazepine ring demonstrated varying affinities for central and peripheral benzodiazepine receptors. The introduction of halogens or methyl groups significantly enhanced activity at these sites .
Pharmacological Evaluations
In vivo evaluations have shown that derivatives of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine can exhibit analgesic effects in pain models. For example:
- A study demonstrated that certain derivatives retained significant analgesic activity when administered at specific doses in pain assays like the acetic acid-induced writhing test and hot plate test .
Comparison with Related Compounds
To further understand the unique properties of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione | Contains a pyrrolo ring | Known for specific neuroactive properties |
| 1H-benzodiazepine derivatives | Fused benzene and diazepine rings | Exhibits varied pharmacological activities depending on substitutions |
| 4-Ethyl-1H-benzo[b][1,4]diazepin-2(3H)-one | Similar diazepine structure | Demonstrates distinct sedative effects due to ethyl substitution |
Mechanism of Action
The mechanism of action of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to a calming effect, making it useful as an anxiolytic and sedative .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with the target molecule, differing in ring systems, substituents, or fusion patterns:
Key Differences and Implications
Ring Systems: The addition of triazolo or imidazo rings (vs.
Substituents : Ester and nitrophenyl groups in imidazo-pyridines introduce electron-withdrawing effects, which may modulate reactivity or metabolic pathways .
Synthetic Accessibility : Skraup and one-pot reactions enable rapid diversification, whereas the target compound’s synthesis remains undefined .
Biological Activity
7,8,9,10-Tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione is a compound belonging to the class of benzodiazepines, which are known for their diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions that yield various derivatives with differing biological activities. The structural framework of this compound allows for modifications that can enhance its pharmacological properties.
Benzodiazepines primarily function as allosteric modulators of the GABA receptor. They bind to specific sites on the receptor complex and enhance the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition. This mechanism underlies their use as anxiolytics and sedatives.
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of various derivatives of benzodiazepines on cancer cell lines. For instance:
| Compound | Cell Line | IC Value (μM) |
|---|---|---|
| Compound 9 | HCT-116 (Colorectal carcinoma) | 16.19 ± 1.35 |
| Compound 9 | MCF-7 (Breast adenocarcinoma) | 17.16 ± 1.54 |
| Doxorubicin | HCT-116 | Standard Reference |
| Doxorubicin | MCF-7 | Standard Reference |
These results indicate that certain derivatives of this compound exhibit significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
Selectivity and Side Effects
The quest for selective benzodiazepine derivatives has led to the identification of compounds that preferentially activate specific GABA receptor subtypes (e.g., alpha-2 and alpha-3). Such selectivity may reduce side effects commonly associated with traditional benzodiazepines .
Case Studies
Several studies have documented the biological activities of related compounds:
- Study on Mutagenicity : A study demonstrated that trans-opened derivatives of tetrahydrobenzo[a]pyrene induced mutations in DNA at multiple sites. This highlights the potential genotoxic effects associated with certain structural analogs .
- Anti-inflammatory Potential : Research has also indicated that benzodiazepine derivatives linked with triazole moieties exhibited anti-inflammatory properties in vitro. These compounds showed significant inhibition of nitric oxide production in LPS-stimulated BV2 cells .
Q & A
Q. What are the standard synthetic routes for synthesizing 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12-dione?
- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation using Raney nickel. For example, tetrahydroisoxazolo[2,3-d][1,4]benzodiazepinones are hydrogenated to yield the target structure with stereochemical control. Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to avoid over-reduction or ring-opening side reactions. Post-reaction purification via column chromatography (e.g., PE:EA = 40:1) is critical for isolating the desired product .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon types (e.g., carbonyl carbons at ~170 ppm). Multiplicity and coupling constants resolve stereochemistry .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL or OLEX2) confirms molecular conformation. For example, hydrogen-bonded dimer structures are resolved with R factors < 0.053 using low-temperature (187 K) data collection .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., reaction time, solvent polarity, catalyst type). For instance, replacing traditional solvents with PEG 400 reduces side reactions in multicomponent syntheses .
- Byproduct Identification : LC-MS or HRMS detects intermediates (e.g., ring-opened species). Adjusting pH or temperature during hydrogenation suppresses undesired pathways .
Q. What strategies resolve stereochemical ambiguities in the compound’s derivatives?
- Methodological Answer :
- Chiral Chromatography : Separate diastereomers using columns like Chiralpak IA with hexane/isopropanol gradients .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict relative stability of stereoisomers. Compare computed vs. experimental NMR shifts to assign configurations .
Q. How do hydrogen-bonding interactions influence the compound’s crystallographic packing?
- Methodological Answer : Analyze intermolecular interactions (e.g., N–H···O bonds) using Mercury software. For example, dimer formation via N3–H3A···N2 (D···A = 3.051 Å) stabilizes the crystal lattice . Refinement in OLEX2 with anisotropic displacement parameters improves accuracy for hydrogen atom positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
